molecular formula C10H9ClN2O3 B6319923 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione CAS No. 913699-31-7

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione

Cat. No.: B6319923
CAS No.: 913699-31-7
M. Wt: 240.64 g/mol
InChI Key: BTVYFZMQSASTIK-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core substituted with a 6-chloro-pyridin-3-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione typically involves the reaction of 6-chloro-pyridin-3-ylmethanol with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The chloro-pyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine-2,5-dione core may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

  • 1-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
  • 1-(6-Chloro-pyridin-3-ylmethoxy)-imidazolidin-2-one

Comparison: 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the pyrrolidine-2,5-dione core. This distinguishes it from similar compounds that may have different core structures or substitution patterns, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFZMQSASTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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